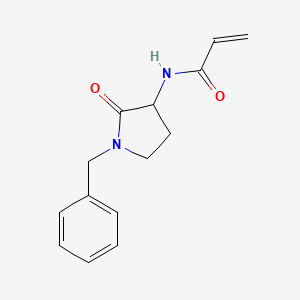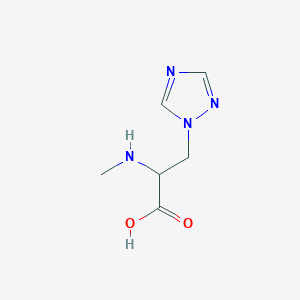
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide, commonly known as DMNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMNBA belongs to the class of nitrobenzamides and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of DMNBA is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMNBA has been shown to inhibit the activity of a protein called STAT3, which is involved in cancer cell growth and survival.
Biochemical and physiological effects:
DMNBA has been shown to have various biochemical and physiological effects. In animal studies, DMNBA has been shown to reduce inflammation and pain in arthritic rats. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In plants, DMNBA has been shown to inhibit the growth of weeds and can be used as a herbicide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMNBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to have high efficacy in various applications, including anti-inflammatory and anti-cancer treatments. However, DMNBA has some limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for the study of DMNBA. In medicine, further studies are needed to determine the optimal dosage and administration of DMNBA for the treatment of inflammatory diseases and cancer. Additionally, studies are needed to determine the potential side effects of DMNBA and its long-term safety.
In agriculture, further studies are needed to determine the efficacy of DMNBA as a herbicide and its potential impact on non-target organisms. Additionally, studies are needed to determine the optimal dosage and application of DMNBA for weed control.
In environmental science, further studies are needed to determine the potential of DMNBA for the removal of pollutants from contaminated environments. Additionally, studies are needed to determine the potential impact of DMNBA on non-target organisms and the environment.
Métodos De Síntesis
DMNBA can be synthesized using various methods, including the reaction of 4-nitrobenzoyl chloride with N,N-dimethylmorpholine in the presence of a base, such as triethylamine. The reaction results in the formation of DMNBA, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DMNBA has been studied for its potential applications in various scientific fields. In medicine, DMNBA has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Additionally, DMNBA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.
In agriculture, DMNBA has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and can be used to control weed infestations in crops.
In environmental science, DMNBA has been studied for its potential use in the removal of pollutants from soil and water. It has been shown to have high adsorption capacity and can be used to remove pollutants such as heavy metals and organic compounds from contaminated environments.
Propiedades
IUPAC Name |
N,N-dimethyl-4-morpholin-4-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-14(2)13(17)10-3-4-11(12(9-10)16(18)19)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNMNEMGXARSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-phenylmethanol](/img/structure/B2948035.png)


![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)

![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)


![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)

